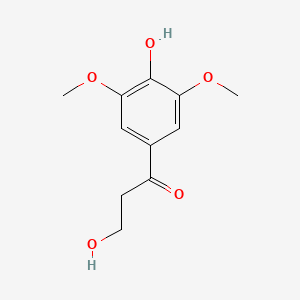

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Übersicht

Beschreibung

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C11H14O5. It is a white crystalline solid that is stable at room temperature but may decompose under light exposure. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Vorbereitungsmethoden

The synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be achieved through several steps:

Acylation Reaction: The process begins with the acylation of toluene with acetone to produce 3-hydroxy-1-(4-methylphenyl)propan-1-one.

Bromination: The intermediate product is then treated with bromine to form 3-hydroxy-1-(4-bromophenyl)propan-1-one.

Hydroxylation: Finally, the brominated intermediate reacts with 4-hydroxy-3,5-dimethoxyphenylboronic acid and sodium hydride to yield this compound[][2].

Analyse Chemischer Reaktionen

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers[][3].

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. It may exert its effects through pathways related to oxidative stress and inflammation. The hydroxyl groups in its structure allow it to scavenge free radicals and inhibit oxidative damage[5][5].

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be compared with similar compounds such as:

3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: Lacks the methoxy groups, which may affect its solubility and reactivity.

3-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Contains only one methoxy group, which may influence its biological activity.

3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Has a different substitution pattern, potentially altering its chemical and biological properties.

Biologische Aktivität

3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one, also known as a phenolic compound, has garnered attention for its various biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14O5 |

| Molecular Weight | 226.23 g/mol |

| IUPAC Name | This compound |

| CAS Number | 136196-47-9 |

| Appearance | Powder |

| Boiling Point | 347.1 °C at 760 mmHg |

| Density | 1.143 g/cm³ |

Research indicates that this compound may exert its biological effects through various mechanisms, including:

- Antioxidant Activity : The compound has shown significant radical scavenging activity, which can protect cells from oxidative stress. Studies have demonstrated its ability to inhibit hydroxyl radicals with an IC50 value greater than 40 µg/mL in vitro .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been observed to induce apoptosis in various cancer cell lines by targeting critical signaling pathways such as STAT3 and NF-κB .

Antioxidant Activity

The antioxidant potential of this compound is notable in several assays:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | >40 |

| Hydroxyl Radical Scavenging | >40 |

These results indicate that the compound can effectively neutralize free radicals, which may contribute to its protective roles against various diseases.

Anticancer Effects

The compound's anticancer activity has been evaluated in several studies:

- Cell Lines Tested :

- Prostate Cancer (DU145) : Inhibition of STAT3 phosphorylation and DNA-binding activity.

- Breast Cancer (MDA-MB-231) : Induction of apoptosis and decreased cell viability.

These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment by modulating key signaling pathways involved in tumor growth and survival .

Case Studies

Recent research has highlighted the effects of this compound on specific cancer types:

- Prostate Cancer :

- Breast Cancer :

Eigenschaften

IUPAC Name |

3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOAHNLBCNGCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50710768 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136196-47-9 | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in natural product research?

A1: this compound is a phenylpropanoid identified in maple syrup [] and the stems and bark of Quercus coccifera L. [] Its presence in these natural sources makes it of interest for researchers studying the chemical composition and potential bioactivities of these plants and their derived products.

Q2: Has this compound shown any promising biological activities?

A2: While specific studies focusing on the bioactivity of this compound are limited, it's important to note that it was identified alongside numerous other phenolic compounds in maple syrup extracts exhibiting antioxidant properties []. These extracts demonstrated radical scavenging activity comparable to vitamin C in a diphenylpicrylhydrazyl (DPPH) assay []. Further research is needed to elucidate the specific contribution of this compound to these observed antioxidant effects.

Q3: How does the presence of this compound contribute to our understanding of maple syrup's composition?

A3: Identifying this compound in maple syrup expands the known chemical diversity of this natural product []. The study reporting this finding significantly increased the number of characterized compounds in maple syrup, enriching our understanding of its complex phytochemical profile [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.